6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one
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Overview
Description
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is an organic compound belonging to the class of heterocyclic compounds. It features a pyrido[2,3-b][1,4]thiazine core structure with a methoxy group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with carbon disulfide and an alkylating agent, followed by cyclization to form the thiazine ring. The methoxy group can be introduced via methylation of the hydroxyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy group or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also feature a heterocyclic core and are investigated for their anticancer properties.
Uniqueness
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is unique due to the presence of the methoxy group and the specific arrangement of the thiazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
108480-70-2 |
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Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11) |
InChI Key |
YLBLERGXDJZMSH-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C=C1)NC(=O)CS2 |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=O)CS2 |
Synonyms |
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one,6-methoxy-(6CI) |
Origin of Product |
United States |
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